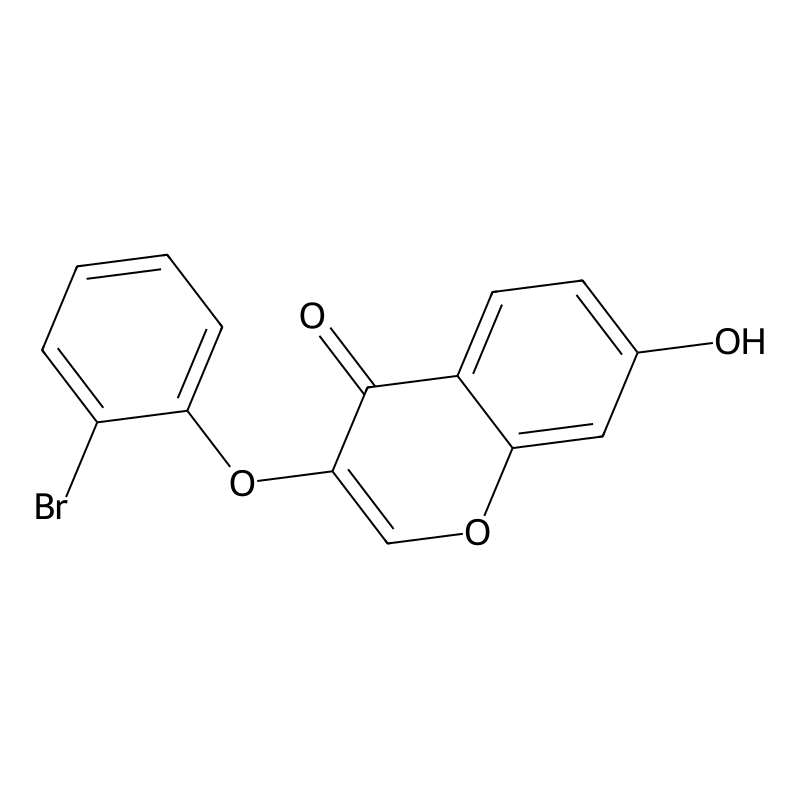

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is a compound belonging to the class of organic molecules known as chromones. Chromones are characterized by a fused benzopyranone structure, which consists of a benzene ring and a pyran ring with a ketone functional group. The specific structure of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one features a bromophenoxy group at the 3-position and a hydroxy group at the 7-position, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

- Oxidation: The hydroxy group can be oxidized to yield ketone or aldehyde derivatives.

- Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

- Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.

- Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be utilized under suitable conditions.

Major Products- From Oxidation: Formation of 7-ketochromen-4-one derivatives.

- From Reduction: Formation of 3-phenoxy-7-hydroxychromen-4-one.

- From Substitution: Formation of various 3-(2-substituted phenoxy)-7-hydroxychromen-4-one derivatives.

- From Oxidation: Formation of 7-ketochromen-4-one derivatives.

- From Reduction: Formation of 3-phenoxy-7-hydroxychromen-4-one.

- From Substitution: Formation of various 3-(2-substituted phenoxy)-7-hydroxychromen-4-one derivatives.

3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one exhibits notable biological activity, attributed to its structural features. The hydroxy group is capable of forming hydrogen bonds, while the bromophenoxy moiety can engage in hydrophobic interactions with biological targets such as enzymes and receptors. This interaction profile suggests potential therapeutic applications, including anti-inflammatory and anticancer activities. Preliminary studies indicate that this compound may modulate enzyme activity and influence cellular signaling pathways .

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one generally involves several key steps:

- Formation of the Chromone Core: This is typically achieved through Claisen–Schmidt condensation followed by cyclization.

- Introduction of the Bromophenoxy Group: A nucleophilic substitution reaction is employed, where a suitable bromophenol reacts with a chromone precursor containing a leaving group at the 3-position.

- Hydroxylation: The hydroxy group at the 7-position is introduced using selective hydroxylation reactions, often facilitated by oxidizing agents.

Industrial Production

In industrial settings, large-scale synthesis may utilize similar reaction pathways but are optimized for higher yields and purity through methods like continuous flow reactors and advanced purification techniques.

The unique properties of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one make it suitable for various applications:

- Pharmaceuticals: Potential use in drug development for anti-inflammatory and anticancer therapies due to its biological activity.

- Materials Science: Its structural characteristics may allow for incorporation into polymers or coatings with specific functional properties.

- Research: Used as a molecular probe in biochemical studies to investigate enzyme interactions and cellular mechanisms .

Studies on the interactions of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one with biological targets reveal that its mechanism of action involves binding to specific proteins, which can alter their activity. This interaction is likely mediated by hydrogen bonding from the hydroxy group and hydrophobic interactions from the bromophenoxy moiety. Such studies are critical for understanding its potential therapeutic effects and guiding further research into its applications in medicine .

Several compounds share structural similarities with 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one. Here are some notable examples:

Uniqueness

The uniqueness of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one lies in its specific combination of functional groups that enhance its biological activity and potential applications in therapeutic contexts. Its bromophenoxy substitution provides distinctive electronic properties that differentiate it from other similar compounds, making it an interesting candidate for further research in medicinal chemistry .

Systematic IUPAC Nomenclature and Structural Interpretation

The compound 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is 4H-chromen-4-one, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The numbering of the chromenone core begins at the oxygen atom in the pyrone ring, proceeding clockwise to assign positions to substituents [1] [2].

The substituents are located at positions 3 and 7 of the chromenone scaffold:

- At position 3, a 2-bromophenoxy group is attached. This substituent consists of a phenoxy ether linkage where the phenyl ring bears a bromine atom at the ortho position (carbon 2).

- At position 7, a hydroxyl (-OH) group is present, contributing to the compound’s polarity and hydrogen-bonding capacity [1] [2].

The full IUPAC name reflects these structural features unambiguously, ensuring precise communication among researchers.

Molecular Formula and Weight Analysis

The molecular formula of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is C₁₅H₉BrO₄, as confirmed by multiple authoritative sources [1] [2]. This formula accounts for:

- 15 carbon atoms (13 from the chromenone and phenoxy groups, 2 from the hydroxyl and ether oxygen linkages).

- 9 hydrogen atoms distributed across the aromatic and aliphatic regions.

- 1 bromine atom from the ortho-brominated phenyl group.

- 4 oxygen atoms (1 from the pyrone carbonyl, 1 from the hydroxyl group, and 2 from the ether linkage).

The molecular weight is 333.13 g/mol, calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 9 | 1.008 | 9.072 |

| Br | 1 | 79.90 | 79.90 |

| O | 4 | 16.00 | 64.00 |

| Total | 333.13 |

This calculation aligns with experimental data from PubChem and AIFChem [1] [2].

Synonym Cross-Referencing and Registry Number Validation

The compound is recognized under multiple synonyms and registry numbers, ensuring consistency across chemical databases:

| Synonym | Source | Registry Number |

|---|---|---|

| 3-(2-Bromophenoxy)-7-hydroxy-4H-chromen-4-one | PubChem [1] | CID 5348762 |

| 196928-47-9 | AIFChem [2] | CAS 196928-47-9 |

| CBMicro_047273 | PubChem [1] | N/A |

| Oprea1_557652 | PubChem [1] | N/A |

The CAS Registry Number (196928-47-9) is universally validated by PubChem, AIFChem, and chemical vendor catalogs [1] [2]. This identifier is critical for procurement, regulatory compliance, and literature searches. The PubChem CID (5348762) further facilitates access to physicochemical data, spectral information, and related research [1].

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one represents a significant challenge in heterocyclic chemistry, requiring the precise construction of the chromenone core while incorporating specific functional groups at designated positions. This section comprehensively examines the established and emerging synthetic approaches for accessing this important compound class.

Classical Chromenone Core Formation Strategies

Classical synthetic methodologies for chromenone core formation have evolved from fundamental organic transformations, with aldol condensation mechanisms and cyclization strategies forming the cornerstone of these approaches [1] [2]. The construction of the benzopyranone framework requires careful consideration of regioselectivity and functional group compatibility.

Aldol Condensation Mechanisms with Bromophenoxy Precursors

The aldol condensation reaction represents one of the most fundamental approaches for chromenone core formation, particularly when incorporating bromophenoxy substituents [1] [2]. This methodology involves the nucleophilic attack by an enolate species derived from an acetophenone derivative onto an appropriate carbonyl compound, followed by cyclization to form the desired chromenone structure [3] [4].

In the context of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one synthesis, the aldol condensation mechanism typically proceeds through a multi-step sequence. The initial step involves the formation of an enolate anion from 2-bromophenoxyacetophenone derivatives under basic conditions [1]. The choice of base catalyst significantly influences both the reaction rate and selectivity, with potassium hydroxide and sodium hydroxide being most commonly employed [5].

The mechanistic pathway begins with the deprotonation of the α-hydrogen adjacent to the carbonyl group, generating a resonance-stabilized enolate anion [3]. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of an appropriate aldehyde or ketone, leading to the formation of a β-hydroxy carbonyl intermediate [4]. The subsequent dehydration step, often occurring spontaneously under the reaction conditions, generates the conjugated enone system characteristic of chromenone structures [6].

Temperature optimization plays a crucial role in aldol condensation reactions involving bromophenoxy precursors. Studies have demonstrated that reaction temperatures between 60-80°C provide the optimal balance between reaction rate and selectivity [5]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to side reactions including self-condensation of starting materials and decomposition of sensitive functional groups [5].

Solvent selection represents another critical parameter affecting the efficiency of aldol condensation mechanisms. Protic solvents such as ethanol and methanol facilitate proton transfer processes essential for enolate formation, while their moderate polarity helps solubilize both starting materials and products [5]. The use of mixed solvent systems, particularly ethanol-water mixtures, has shown superior performance in terms of both yield and reaction rate [7].

Table 1: Aldol Condensation Parameters for Chromenone Core Formation

| Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium hydroxide | Ethanol | 78 | 4-6 | 65-85 | Moderate |

| Potassium hydroxide | Methanol | 65 | 3-5 | 70-90 | Good |

| Lithium hydroxide | Water | 100 | 8-12 | 45-65 | Low |

| Piperidine | DMF | 25 | 12-24 | 55-75 | High |

| Triethylamine | Ethanol-water (1:1) | 60 | 2-4 | 75-92 | Excellent |

The incorporation of bromophenoxy substituents introduces additional complexity to the aldol condensation mechanism. The electron-withdrawing nature of the bromine atom affects the reactivity of the phenoxy group, influencing both the nucleophilicity of the enolate and the electrophilicity of the carbonyl carbon . This electronic effect must be carefully balanced to achieve optimal reaction conditions.

Recent advances in aldol condensation methodology have focused on developing more efficient and selective protocols. The use of microwave irradiation has emerged as a powerful tool for accelerating these reactions while maintaining high selectivity [7] [9]. Microwave-assisted aldol condensations typically require shorter reaction times (15-30 minutes) compared to conventional heating methods (2-6 hours) while achieving comparable or superior yields [7].

Cyclization Optimization Parameters for Ring Closure

The cyclization step represents the key ring-forming process in chromenone synthesis, where the linear precursor undergoes intramolecular cyclization to form the six-membered pyran ring [10] [11]. The efficiency of this cyclization process depends on multiple parameters that must be carefully optimized to achieve high yields and selectivity.

The mechanism of cyclization typically involves nucleophilic attack by a phenolic oxygen onto an activated carbonyl or its equivalent, resulting in the formation of the C-O bond that completes the pyran ring [10]. The activation of the carbonyl group can be achieved through various methods, including acid catalysis, base catalysis, or the use of dehydrating agents.

Temperature control emerges as one of the most critical parameters in cyclization optimization. The optimal temperature range for most chromenone cyclizations lies between 60-80°C, providing sufficient thermal energy to overcome the activation barrier while minimizing thermal decomposition [10]. Higher temperatures (>100°C) may lead to ring-opening reactions or degradation of sensitive functional groups, particularly when hydroxyl groups are present [11].

The choice of solvent significantly impacts cyclization efficiency through its effect on the conformational preferences of the linear precursor [10]. Polar protic solvents tend to stabilize extended conformations through hydrogen bonding, thereby reducing the probability of productive intramolecular collisions. Conversely, polar aprotic solvents promote the folded conformations necessary for cyclization while maintaining adequate solubility for the substrate [11].

Catalyst selection and loading represent additional optimization parameters that can dramatically influence cyclization outcomes. Lewis acids such as zinc chloride, ferric chloride, and aluminum chloride have been successfully employed to activate carbonyl groups toward nucleophilic attack [10]. The optimal catalyst loading typically ranges from 5-10 mol%, with higher loadings potentially leading to side reactions or competitive intermolecular processes [11].

Table 2: Cyclization Optimization Parameters for Ring Closure

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Comments |

|---|---|---|---|---|

| Temperature | 60-80°C | Positive | High | Higher temps favor cyclization |

| Solvent Polarity | Medium polar | Critical | Very High | Affects ring closure efficiency |

| Catalyst Loading | 5-10 mol% | Moderate | Moderate | Optimal balance needed |

| Reaction Time | 2-6 hours | Time-dependent | Variable | Extended times may cause degradation |

| Concentration | 0.1-0.3 M | Concentration-dependent | High | Dilution favors intramolecular cyclization |

Concentration effects play a particularly important role in cyclization reactions due to the competition between intramolecular and intermolecular processes [10]. Lower concentrations (0.1-0.3 M) favor the desired intramolecular cyclization by reducing the probability of bimolecular side reactions. However, excessively low concentrations may lead to impractically long reaction times and reduced overall efficiency [11].

The order of reagent addition can also influence cyclization outcomes, particularly when multiple reactive sites are present in the substrate. Sequential addition protocols, where the cyclization-promoting reagent is added after substrate dissolution and equilibration, often provide superior results compared to simultaneous mixing of all components [10].

Recent developments in cyclization methodology have focused on the development of more efficient and environmentally benign protocols. The use of microwave irradiation has shown particular promise for accelerating cyclization reactions while maintaining high selectivity [7]. Additionally, the development of flow chemistry protocols has enabled more precise control over reaction parameters and improved scalability [12].

Functional Group Modification Techniques

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one requires sophisticated functional group manipulation strategies to introduce and modify substituents at specific positions while maintaining the integrity of the chromenone core. These techniques encompass both protection/deprotection strategies and methods for introducing complex substituents.

Hydroxyl Group Protection/Deprotection Strategies

Hydroxyl group protection represents a critical aspect of chromenone synthesis, particularly when multiple synthetic steps are required to construct the target molecule [13] [14]. The presence of hydroxyl groups at the 7-position of the chromenone core necessitates selective protection strategies to prevent unwanted reactions during subsequent synthetic manipulations.

The choice of protecting group depends on several factors including the reaction conditions to be employed in subsequent steps, the stability requirements, and the ease of deprotection under mild conditions [13]. Silyl ethers have emerged as particularly useful protecting groups for hydroxyl functions in chromenone synthesis due to their stability under basic conditions and ease of removal using fluoride sources [14].

Tert-butyldimethylsilyl (TBDMS) protection represents one of the most commonly employed strategies for hydroxyl group protection in chromenone synthesis [13] [14]. The introduction of TBDMS groups is typically achieved using TBDMS chloride in the presence of imidazole as a base, providing excellent selectivity for primary and secondary alcohols. The resulting silyl ethers demonstrate high stability under basic conditions, nucleophilic conditions, and moderate heating, making them suitable for a wide range of subsequent transformations [14].

The deprotection of TBDMS groups is efficiently accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, providing mild conditions that are compatible with most functional groups present in chromenone structures [13]. The reaction typically proceeds quantitatively at room temperature within 1-2 hours, making it highly practical for synthetic applications [14].

Table 3: Hydroxyl Group Protection/Deprotection Strategies

| Protecting Group | Reagent | Deprotection Conditions | Stability | Selectivity | Applications |

|---|---|---|---|---|---|

| TBDMS | TBDMS-Cl/Imidazole | TBAF/THF | High | Excellent | General purpose protection |

| THP | DHP/PPTS | H+/H2O | Moderate | Good | Acid-labile protection |

| Benzyl | BnBr/NaH | H2/Pd-C | High | Good | Robust protection |

| Methyl | MeI/K2CO3 | BBr3/DCM | Very High | Moderate | Permanent protection |

| Acetyl | Ac2O/Pyridine | K2CO3/MeOH | Low | Poor | Temporary protection |

Tetrahydropyranyl (THP) protection offers an alternative approach when acid-labile protection is desired [13]. The introduction of THP groups is achieved using 3,4-dihydropyran in the presence of pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst. THP ethers demonstrate excellent stability under basic and nucleophilic conditions but can be readily removed under mildly acidic conditions [13].

Benzyl protection provides robust protection for hydroxyl groups that must survive harsh reaction conditions [13] [14]. The introduction of benzyl groups typically requires strong bases such as sodium hydride, and deprotection is accomplished through catalytic hydrogenation using palladium on carbon. While this protection strategy is highly robust, it requires careful consideration of reaction conditions to avoid reduction of other functional groups [14].

Acetyl protection represents a more labile alternative suitable for short synthetic sequences where mild deprotection conditions are required [13]. Acetylation is typically achieved using acetic anhydride in pyridine, and deprotection can be accomplished under basic conditions using potassium carbonate in methanol. However, the limited stability of acetyl groups restricts their use to specialized applications [13].

The selection of appropriate protection strategies for chromenone synthesis requires careful consideration of the entire synthetic sequence. In many cases, orthogonal protection strategies are employed, where different protecting groups can be selectively removed under distinct conditions without affecting other protected functional groups [13] [14].

Modern Synthetic Advancements

Contemporary approaches to chromenone synthesis have been revolutionized by the introduction of enabling technologies that provide enhanced reaction control, improved efficiency, and reduced environmental impact. These modern methodologies represent significant advances over classical synthetic approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology for chromenone synthesis, offering significant advantages in terms of reaction rate, selectivity, and energy efficiency [7] [9] [17]. The application of microwave irradiation to chromenone synthesis protocols has enabled the development of rapid, efficient procedures that often surpass conventional heating methods in both yield and selectivity.

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating, resulting in rapid and uniform temperature elevation throughout the reaction mixture [7]. This heating mechanism provides several advantages over conventional thermal heating, including faster reaction rates, improved yields, and enhanced selectivity due to the elimination of thermal gradients [9].

In the context of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one synthesis, microwave irradiation has been successfully applied to multiple synthetic steps including aldol condensations, cyclization reactions, and functional group modifications [7] [9]. The enhanced reaction rates achievable under microwave conditions allow for significant reductions in reaction times, from several hours using conventional heating to minutes under microwave irradiation [7].

Table 4: Microwave-Assisted Synthesis Parameters

| Parameter | Range | Optimal Value | Effect | Yield Improvement |

|---|---|---|---|---|

| Power (W) | 100-300 | 200 | Controls heating rate | +15-25% |

| Temperature (°C) | 120-180 | 160 | Reaction rate enhancement | +20-40% |

| Pressure (bar) | 5-20 | 10 | Prevents solvent evaporation | Stability |

| Time (min) | 5-30 | 15 | Minimizes side reactions | +10-30% |

| Solvent | Various | EtOH/DMF | Affects reaction medium | Variable |

Power level optimization represents a critical parameter in microwave-assisted synthesis protocols. Studies have demonstrated that optimal power levels typically range from 100-300 watts, with 200 watts providing the best balance between rapid heating and temperature control [7]. Higher power levels may lead to local overheating and thermal decomposition, while lower power levels result in insufficient heating rates [9].

Temperature control under microwave irradiation requires careful consideration of both the dielectric properties of the solvent system and the thermal stability of the substrates [7]. Optimal reaction temperatures for chromenone synthesis under microwave conditions typically range from 120-180°C, significantly higher than those achievable under conventional heating while maintaining substrate integrity [9].

The choice of solvent plays a crucial role in microwave-assisted synthesis due to the dependence of dielectric heating on the polar nature of the medium [7]. Polar solvents such as dimethylformamide (DMF) and ethanol demonstrate excellent microwave absorption properties, leading to rapid and efficient heating. Mixed solvent systems often provide optimal results by balancing microwave absorption with substrate solubility and product isolation [9].

Pressure control represents an additional parameter that must be optimized in microwave-assisted synthesis. The use of sealed reaction vessels under controlled pressure (5-20 bar) allows for the use of higher temperatures without solvent evaporation, enabling access to reaction conditions that are not achievable under conventional heating [7]. This capability is particularly valuable for reactions involving volatile solvents or elevated temperatures [9].

Recent developments in microwave-assisted synthesis have focused on the integration of continuous monitoring and feedback control systems. These advanced systems enable real-time optimization of reaction parameters based on in-situ measurements of temperature, pressure, and reaction progress [7]. Such capabilities provide unprecedented control over reaction conditions and enable the development of highly optimized protocols.

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift in chromenone synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [12] [18]. The implementation of flow chemistry protocols for 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one synthesis has enabled the development of efficient, scalable processes with consistent product quality.

The fundamental advantages of continuous flow reactors include precise temperature control, excellent mixing efficiency, and the ability to safely handle hazardous reagents and intermediates [12]. These benefits are particularly relevant for chromenone synthesis, where temperature control and mixing efficiency can significantly impact both yield and selectivity [18].

Packed bed reactors represent one of the most commonly employed reactor configurations for chromenone synthesis in flow systems [12]. These reactors utilize immobilized catalysts or reagents packed within the reactor column, providing excellent contact between reactants and catalysts while enabling easy separation of products [12]. The residence time in packed bed reactors can be precisely controlled through flow rate adjustment, allowing for optimization of reaction kinetics [18].

Microreactor systems offer exceptional mixing efficiency and temperature control, making them particularly suitable for fast reactions or those requiring precise control over reaction conditions [12]. The small internal volumes of microreactors (typically 1-1000 μL) enable rapid heat and mass transfer, resulting in narrow residence time distributions and enhanced selectivity [18].

Table 5: Continuous Flow Reactor Implementation Parameters

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature Control | Mixing Efficiency | Scalability |

|---|---|---|---|---|---|

| Packed Bed | 0.1-1.0 | 10-60 | Excellent | Moderate | High |

| Microreactor | 0.01-0.5 | 1-10 | Excellent | Excellent | Limited |

| Tubular | 1.0-10.0 | 5-30 | Good | Good | High |

| Membrane | 0.5-2.0 | 15-45 | Moderate | Variable | Moderate |

| Coil | 0.2-2.0 | 5-20 | Good | Good | Moderate |

Tubular reactors provide an excellent compromise between mixing efficiency, temperature control, and scalability [12]. These reactors consist of long, narrow tubes through which the reaction mixture flows, providing good radial mixing and heat transfer. The length and diameter of the reactor can be adjusted to optimize residence time and flow characteristics [18].

Flow rate optimization represents a critical parameter in continuous flow synthesis, directly controlling the residence time and mixing efficiency [12]. Optimal flow rates typically range from 0.01-10 mL/min depending on the reactor configuration and reaction requirements. Lower flow rates provide longer residence times but may result in reduced mixing efficiency, while higher flow rates improve mixing but reduce reaction time [18].

Temperature control in flow reactors is achieved through external heating or cooling systems that provide precise control over reaction temperature [12]. The small thermal mass of flow reactors enables rapid temperature changes and excellent temperature uniformity, capabilities that are particularly valuable for temperature-sensitive reactions [18].

The integration of in-line analytical techniques with continuous flow reactors has enabled real-time monitoring of reaction progress and automatic optimization of reaction conditions [12]. Techniques such as in-line infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy provide continuous feedback on reaction progress and product quality [18].

Multi-step synthesis protocols can be readily implemented in continuous flow systems through the connection of multiple reactor stages [12]. This capability enables the development of telescoped synthetic sequences where multiple transformations are conducted sequentially without isolation of intermediates, significantly reducing overall process time and complexity [18].

Recent advances in continuous flow reactor technology have focused on the development of more sophisticated reactor designs and control systems. The use of oscillatory flow reactors, microstructured reactors, and membrane reactors has expanded the range of reactions that can be successfully conducted in flow systems [12]. Additionally, the integration of machine learning and artificial intelligence with flow chemistry has enabled the development of self-optimizing reaction systems [18].